molecular formula C7H16N2O B6195725 butyl(nitroso)(propan-2-yl)amine CAS No. 2680532-87-8

butyl(nitroso)(propan-2-yl)amine

Cat. No.: B6195725
CAS No.: 2680532-87-8
M. Wt: 144.2
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Description

Butyl(nitroso)(propan-2-yl)amine, also known as N-nitroso-N-butyl-N-isopropylamine and N-butyl-N-propan-2-ylnitrous amide , is a nitrosamine compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . Its structure is defined by the SMILES notation CCCCN(C(C)C)N=O and it has been assigned the CAS Registry Number 2680532-87-8 . As a nitrosamine, this compound is of significant interest in pharmaceutical research and development, particularly in the domain of impurity analysis and control. Nitrosamines are a class of chemical compounds known to form during the synthesis or storage of drug substances, especially those containing secondary or tertiary amine moieties . The discovery of nitrosamine impurities in pharmaceuticals has driven a renewed interest in their chemical properties and behavior . Research into compounds like this compound is critical for developing analytical methods to detect and quantify these potent impurities, ensuring drug safety and compliance with regulatory standards. Its study is essential for assessing the nitrosation risk of certain drug classes, such as beta blockers and ACE inhibitors, which are structurally predisposed to forming such impurities . The chemical is offered for research purposes and must be handled by qualified personnel in a controlled laboratory setting. It is typically stored at cool temperatures (e.g., +5°C) . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2680532-87-8

Molecular Formula

C7H16N2O

Molecular Weight

144.2

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(nitroso)(propan-2-yl)amine typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitrosamines, including this compound, is through the use of tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields.

Industrial Production Methods

Industrial production of nitrosamines often involves the reaction of secondary amines with nitrosating agents such as sodium nitrite in the presence of an acid. This method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl(nitroso)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted amines depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Butyl(nitroso)(propan-2-yl)amine is utilized in organic synthesis as a reagent for the preparation of secondary amines and other nitrogen-containing compounds. Its reactivity stems from the nitroso group, which can participate in various chemical transformations.

Nitrosation Reactions

Nitrosation is a key reaction involving this compound. It can be used to nitrosate secondary amines, leading to the formation of N-nitrosamines. This process is significant in organic chemistry for synthesizing complex molecules:

  • Mechanism : The nitroso group can react with secondary amines to form stable N-nitrosamines through electrophilic substitution.
  • Applications : This reaction is crucial in developing pharmaceuticals and agrochemicals where N-nitrosamines are intermediates or final products .

Electrophilic Amination

The compound also serves as an electrophile in amination reactions. For example, it can react with nucleophiles such as alcohols or thiols to form amines:

  • Case Study : Research has demonstrated that this compound can facilitate the electrophilic amination of propargylic esters, enhancing the efficiency of asymmetric synthesis .

Pharmaceutical Applications

This compound's potential in pharmaceuticals is primarily linked to its role as an intermediate in drug synthesis.

Synthesis of Antimicrobial Agents

Nitrosoamines have been investigated for their antimicrobial properties. Studies suggest that derivatives of this compound may exhibit activity against resistant bacterial strains:

  • Example : A study highlighted the synthesis of oxazolidinone derivatives from nitrosoamines, which are known for their efficacy against Gram-positive bacteria .

Drug Impurity Analysis

In pharmaceutical manufacturing, this compound may also be relevant as a potential impurity. Regulatory bodies have emphasized the need for thorough analysis of nitrosamines due to their potential carcinogenicity:

  • Regulatory Insight : The European Medicines Agency (EMA) has set guidelines for monitoring nitrosamine levels in drug products, highlighting the importance of understanding compounds like this compound .

Environmental Science

The environmental implications of nitrosoamines are significant due to their stability and potential toxicity.

Water Contaminants

This compound can be formed as a contaminant in water sources through chemical reactions involving nitrogen oxides and organic matter:

  • Impact Assessment : Studies have shown that nitrosamines can persist in aquatic environments, necessitating monitoring and mitigation strategies .

Detection Methods

Research into detection methods for nitrosamines, including this compound, has led to advancements in analytical chemistry techniques:

  • Techniques : Methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect trace levels of nitrosamines in environmental samples .

Mechanism of Action

The mechanism of action of butyl(nitroso)(propan-2-yl)amine involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous N-Nitroso Compounds

Diethyl(nitroso)amine

Diethyl(nitroso)amine, a structurally similar secondary N-nitrosamine, shares key properties with butyl(nitroso)(propan-2-yl)amine:

  • Stability : Both compounds are stable under physiological conditions, a hallmark of secondary N-nitrosamines .
  • Reactivity : Diethyl(nitroso)amine exhibits a predicted Henry’s law constant of −4.94 log atm-m³/mole, indicating moderate volatility . Similar volatility is expected for this compound due to analogous alkyl substituents.
  • Toxicity : Computational models predict diethyl(nitroso)amine with an accuracy index of 0.452, though discrepancies exist between predicted and experimental values for similar analogs . This highlights challenges in modeling N-nitrosamine toxicity, which may extend to this compound.

N-Nitrosooxprenolol

N-Nitrosooxprenolol, another secondary N-nitrosamine, is used as a reference standard in analytical chemistry . Key comparisons include:

  • Structural Features: Unlike this compound, N-Nitrosooxprenolol contains a fused aromatic ring system, which may influence its metabolic pathways and persistence in biological systems.
  • Applications : Both compounds are utilized in analytical method validation, underscoring their regulatory significance in detecting nitrosamine impurities .

Primary Amine-Derived N-Nitroso Compounds

Compounds like IPA/NO (a primary amine-derived NONOate) contrast sharply with secondary N-nitrosamines:

  • Stability : Primary N-nitrosamines (e.g., diazo compounds) are unstable and decompose rapidly, releasing nitrogen and alcohols .
  • Toxicity Profile: While IPA/NO releases nitroxyl (HNO) and nitric oxide (NO), secondary N-nitrosamines like this compound are directly carcinogenic due to their stability and metabolic activation into alkylating agents .

Physicochemical and Spectroscopic Properties

NMR Spectral Data

Nitroso groups induce distinct spectroscopic signatures. For example, in ¹³C NMR, the nitroso derivative of aromatic amines shows a C-6 downfield shift of >30 ppm, compared to +15 ppm for nitro derivatives and +11 ppm for hydroxylamino analogs . This compound is expected to exhibit similar deshielding effects at the nitrogen-bound carbon atoms.

Electronic Coupling

In para-nitroaniline (NA), strong electronic coupling between amine and nitroso groups is observed via 2D-XCS spectroscopy, with delocalized core-excited states enhancing reactivity .

Toxicological and Environmental Impact

Carcinogenicity

N-Nitroso compounds, including this compound, are classified as probable human carcinogens due to their ability to alkylate DNA .

Environmental Fate

The Henry’s law constant of diethyl(nitroso)amine (−4.94 log atm-m³/mole) suggests moderate volatility, which may contribute to atmospheric dispersal . However, hydrolysis and photodegradation pathways for this compound remain understudied.

Data Tables

Compound Molecular Formula Stability Key NMR Shift (¹³C) Carcinogenicity
This compound C₇H₁₆N₂O High ~30 ppm (N-bound C) Probable human carcinogen
Diethyl(nitroso)amine C₄H₁₀N₂O High Not reported Probable human carcinogen
N-Nitrosooxprenolol C₁₄H₁₉N₃O₃ High Not reported Regulated impurity
IPA/NO (Primary amine-derived) C₃H₉N₃O₂ Low N/A HNO/NO release

Research Findings and Methodological Considerations

  • Predictive Modeling : Computational tools like VEGA show moderate accuracy (index: 0.452) in predicting diethyl(nitroso)amine toxicity, but experimental validation remains critical .
  • Synthetic Challenges : Nitroso compounds often dimerize or oxidize further, complicating isolation . This necessitates advanced stabilization techniques for this compound synthesis.
  • Analytical Methods : NMR and XAS spectroscopy are pivotal in characterizing nitroso group interactions, though alkyl substituents may obscure spectral resolution .

Q & A

Q. Methodological Answer :

  • Oxidation of Secondary Amines : React the parent secondary amine (butyl(propan-2-yl)amine) with nitrous acid (HNO₂) under acidic conditions. This follows Libermann’s nitroso test principle, where secondary amines form N-nitroso derivatives as yellow oily liquids .
  • Oxone/mCPBA Oxidation : Dissolve the amine in CH₂Cl₂ and oxidize using Oxone (2 equiv. in H₂O) or m-chloroperbenzoic acid (mCPBA, 4 equiv. in CH₂Cl₂). Extract with CH₂Cl₂, dry (MgSO₄), and purify via vacuum evaporation. Reaction efficiency depends on oxidizing agent strength, solvent polarity, and temperature .
  • Alternative Routes : Consider reductive amination of ketones with ammonia using catalysts like Pd/NiO under H₂, as demonstrated for analogous amines .

How can this compound be distinguished from tertiary amines or primary nitroso derivatives?

Q. Methodological Answer :

  • Libermann’s Test : Secondary nitrosoamines form yellow oils insoluble in water, while tertiary amines produce soluble nitrite salts .
  • Spectroscopic Analysis : Use N1s X-ray absorption spectroscopy (XAS) to identify core-excited states. For example, nitroso groups exhibit distinct transitions (~402.6 eV) compared to amines, with coupling patterns resolvable via 2D correlation spectroscopy (2DXCS) .
  • Carbylamine Test : Primary amines react with CHCl₃/KOH to form isocyanides (unpleasant odor), excluding nitroso compounds .

What mechanistic insights govern the nitroso-Diels-Alder (NDA) reactivity of this compound?

Q. Methodological Answer :

  • Catalytic Enantioselectivity : Cu(I)-DTBM-Segphos catalysts enable regio- and stereoselective NDA reactions. For cyclic dienes, yields reach 99% with >99% ee. Acyclic dienes require silyloxy groups to stabilize transition states .
  • Electronic Effects : Nitroso derivatives from pyrimidine/pyridazine enhance electrophilicity, favoring [4+2] cycloaddition. Computational modeling of core-excited states (e.g., delocalized orbitals) predicts coupling strengths .

How do contradictory computational predictions for physicochemical properties (e.g., Henry’s law constant) arise, and how can they be resolved?

Q. Methodological Answer :

  • Applicability Domain Analysis : Use tools like VEGA to assess similarity indices (ADI) between the compound and training datasets. For example, diethyl(nitroso)amine predictions showed discrepancies due to moderate similarity (0.76–0.80) to training chemicals .
  • Experimental Validation : Cross-check in silico results (e.g., log P, solubility) with experimental assays under controlled pH and temperature.

What strategies control regioselectivity in O- vs. N-nitroso aldol reactions involving this compound?

Q. Methodological Answer :

  • Brønsted Acid Catalysis : 1-Naphthyl glycolic acid promotes O-selectivity (>99% ee), while TADDOL derivatives favor N-selectivity. The enamine’s amine moiety and catalyst acidity synergistically direct regiochemistry .
  • Silver-BINAP Complexes : 1:1 AgX/(R)-BINAP complexes drive O-selectivity, whereas 2:1 ratios enhance N-selectivity. Solvent polarity (e.g., THF vs. toluene) further modulates outcomes .

What toxicological risks are associated with nitrosoamine degradation products?

Q. Methodological Answer :

  • HNO/NO Release : Primary amine-derived nitroso compounds (e.g., IPA/NO) release nitroxyl (HNO) and nitric oxide (NO) at neutral pH, posing cytotoxicity risks. Monitor degradation pathways via HPLC-MS under physiological conditions .
  • Genotoxicity Screening : Use Ames tests to assess mutagenic potential from nitroso intermediates, particularly under reductive environments .

How can stereochemical outcomes in hetero-Diels–Alder reactions be predicted for chloro-nitroso derivatives?

Q. Methodological Answer :

  • Chlorination Methods : Generate gem-chloronitroso compounds via tert-butyl hypochlorite or N-chlorourea. Steric hindrance from chlorine directs endo/exo selectivity .
  • XAS/2DXCS : Simulate core-excited state couplings to predict regioselectivity. For example, para-nitroaniline analogs show additive spectral contributions from amine/nitroso groups .

What computational models best predict the hydrolysis kinetics of this compound?

Q. Methodological Answer :

  • pH-Dependent Pathways : Under acidic conditions (pH ≤2), nitrosoamines protonate to form Me₂N(H)NO⁺, accelerating hydrolysis. Use NMR (e.g., ¹H, ¹⁵N) to track intermediates .
  • DFT Simulations : Model transition states for N–N bond cleavage. Compare with experimental Arrhenius plots from controlled pH/temperature studies .

How does the choice of oxidizing agent affect nitrosoamine purity and stability?

Q. Methodological Answer :

  • Oxone vs. mCPBA : Oxone (KHSO₅) in H₂O minimizes side reactions (e.g., overoxidation to nitro compounds) but requires rigorous drying. mCPBA in CH₂Cl₂ offers faster kinetics but may require chromatographic purification .
  • Stability Tests : Monitor decomposition via TLC or GC-MS under light/heat. Nitrosoamines are light-sensitive; store at –20°C in amber vials .

What advanced spectroscopic techniques resolve overlapping transitions in nitroso-amine systems?

Q. Methodological Answer :

  • 2D XAS Correlation Spectroscopy : Resolve spectral overlap between amine (states A, B) and nitroso (state C) core transitions. For example, 402.6 eV pulses in stilbene derivatives isolate coupling features .
  • NMR Relaxation Studies : Use ¹⁵N-labeled compounds to track nitroso group dynamics via T₁/T₂ relaxation times under variable temperatures .

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